molecular formula C19H23Cl2N3 B14159860 Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- CAS No. 63980-14-3

Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-

Cat. No.: B14159860
CAS No.: 63980-14-3
M. Wt: 364.3 g/mol
InChI Key: LKORMJLGCBXHEY-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is a derivative of azobenzene, a class of organic molecules characterized by two phenyl rings connected by an azo bond (N=N). Azobenzenes are well-known for their photoswitchable properties, which allow them to undergo reversible isomerization between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including photonics, sensing, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. For Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of azobenzene derivatives often involves large-scale azo coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used include water, ethanol, and acetic acid, and the reactions are typically carried out at controlled temperatures to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for azobenzene derivatives involves the reversible isomerization between trans and cis forms upon exposure to light. This photoisomerization alters the molecular geometry and electronic distribution, which can affect the compound’s interaction with other molecules and materials. In biological systems, this property can be used to control the activity of proteins and other biomolecules by modulating their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is unique due to its specific substitution pattern, which can influence its photochemical properties and reactivity. The presence of the 2-chloropropyl and amino groups can enhance its solubility and interaction with other molecules, making it suitable for specialized applications in materials science and biology .

Properties

CAS No.

63980-14-3

Molecular Formula

C19H23Cl2N3

Molecular Weight

364.3 g/mol

IUPAC Name

N,N-bis(2-chloropropyl)-3-methyl-4-phenyldiazenylaniline

InChI

InChI=1S/C19H23Cl2N3/c1-14-11-18(24(12-15(2)20)13-16(3)21)9-10-19(14)23-22-17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3

InChI Key

LKORMJLGCBXHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2

Origin of Product

United States

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